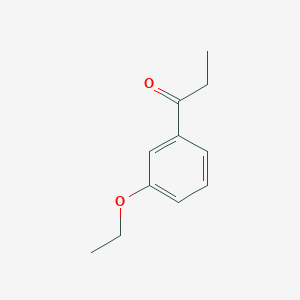

1-(3-Ethoxyphenyl)propan-1-one

Description

1-(3-Ethoxyphenyl)propan-1-one is a propiophenone derivative featuring an ethoxy group (-OCH₂CH₃) at the meta position of the phenyl ring. This compound is structurally characterized by a ketone group at the α-position of the propane chain, which influences its reactivity and physicochemical properties. The ethoxy substituent distinguishes it from similar compounds by imparting moderate electron-donating effects and increased lipophilicity compared to smaller substituents like methoxy or halogens .

Properties

IUPAC Name |

1-(3-ethoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-11(12)9-6-5-7-10(8-9)13-4-2/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKXGQDOIYJXOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC=C1)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Ethoxyphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-ethoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The product is then purified through distillation or recrystallization .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

1-(3-Ethoxyphenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(3-Ethoxyphenyl)propan-1-one as an anticancer agent. Research has indicated that derivatives of chalcones can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, compounds related to this structure have shown effectiveness against HER2-positive gastric cancer cells by targeting protein-protein interactions crucial for tumor growth .

Antimicrobial Properties

Chalcones are also recognized for their antimicrobial activity. Studies have demonstrated that this compound exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents . The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic pathways.

Nonlinear Optical Materials

The unique molecular structure of this compound makes it suitable for applications in nonlinear optics (NLO). Compounds with similar structures have been investigated for their ability to generate second harmonic generation (SHG), which is valuable in photonic devices . The incorporation of this compound into polymer matrices could enhance the optical properties of materials used in telecommunications and laser technologies.

Study on Anticancer Activity

In a study assessing various chalcone derivatives, this compound was evaluated for its efficacy against cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents. This suggests that this compound could serve as a lead structure for developing novel anticancer therapies .

Investigation of Antimicrobial Effects

A comprehensive study on the antimicrobial efficacy of chalcones included this compound. The compound was tested against a range of bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This positions it as a potential candidate for further development into therapeutic agents against resistant strains .

Mechanism of Action

The mechanism of action of 1-(3-Ethoxyphenyl)propan-1-one depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation into various products. In medicinal chemistry, its mechanism of action would be related to its interaction with molecular targets such as receptors or enzymes, leading to therapeutic effects. The exact pathways and molecular targets involved can vary widely based on the specific context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Derivatives

Compounds like 1-(3-chlorophenyl)propan-1-one and 1-(3-bromophenyl)propan-1-one () exhibit distinct electronic and steric properties due to electron-withdrawing halogens. These derivatives are often used in coupling reactions, with yields influenced by the halogen’s electronegativity. For example:

- 1-(3-chlorophenyl)propan-1-one reacts with N-hydroxyphthalimide (NHPI) to yield 64% product .

- 1-(3-fluorophenyl)propan-1-one achieves a 65% yield under similar conditions .

Methoxy and Dimethoxy Derivatives

Methoxy-substituted compounds (e.g., 1-(4-methoxyphenyl)propan-1-one , CAS 1835-04-7) are common in synthetic workflows (). The ethoxy group offers greater steric bulk and lipophilicity than methoxy, which could enhance membrane permeability in biological systems but reduce solubility in polar solvents. For instance:

- 1-(3,4-dimethoxyphenyl)propan-1-one (CAS 1835-14-9) is utilized in multistep syntheses, where methoxy groups facilitate regioselective reactions .

Hydroxylated Derivatives

Hydroxylated analogs like 1-(2,6-dihydroxyphenyl)propan-1-one () demonstrate antifungal activity against pathogens such as Botrytis cinerea. The ethoxy group, in contrast, lacks hydrogen-bonding capability, which may diminish direct biological interactions but improve metabolic stability .

Amino-Functionalized Derivatives

Compounds such as 1-(3-chlorophenyl)-2-(methylamino)propan-1-one hydrochloride () incorporate basic amino groups, altering solubility and enabling salt formation. The ethoxy derivative’s neutral ether linkage limits such ionic interactions, favoring passive diffusion in pharmacokinetic contexts .

Physicochemical and Reactivity Comparisons

Biological Activity

1-(3-Ethoxyphenyl)propan-1-one, also known as ethyl 3-(3-ethoxyphenyl)propanoate, is a compound with significant biological activity that has garnered attention in various fields of research, including pharmacology and medicinal chemistry. This article explores its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C12H16O2

- Molecular Weight : 192.26 g/mol

- SMILES Notation : CCOC(=O)CC(C1=CC=CC=C1)C

Pharmacological Properties

This compound exhibits various pharmacological activities, primarily due to its structural similarity to other ketones and phenolic compounds. Key biological activities include:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives of phenylpropanoids have been noted for their effectiveness against various bacterial strains .

- Anti-inflammatory Effects : Research indicates that related compounds can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

- Analgesic Properties : Some studies suggest that this compound may exhibit analgesic effects, similar to those observed in related ketones used in pain management .

Synthesis Methods

The synthesis of this compound typically involves the reaction of ethyl acetate with appropriate phenolic precursors. A common method includes:

-

Reagents :

- Ethyl acetate

- 3-Ethoxybenzaldehyde

- Base catalyst (e.g., sodium hydroxide)

-

Procedure :

- Mix the reagents under controlled temperature conditions.

- Allow the reaction to proceed for several hours.

- Purify the product through recrystallization.

Case Study 1: Antimicrobial Activity

A study published in Molecules explored the antimicrobial effects of this compound against various pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Properties

In another research article, the anti-inflammatory effects of this compound were evaluated using an animal model of arthritis. The findings revealed a significant reduction in paw swelling and inflammatory markers in treated groups compared to controls, supporting its potential therapeutic use in inflammatory conditions .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.